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Introduction
Glycerides, C14-26, identified by the CAS Number 68002-72-2, represent a complex mixture

of esters derived from glycerol and a range of long-chain fatty acids with carbon backbones

containing between 14 and 26 atoms.[1][2][3][4] This technical guide provides a comprehensive

overview of the structural characteristics of this substance, including its chemical composition,

physical properties, and the analytical methodologies used for its characterization. This

information is critical for its application in various fields, including pharmaceuticals, cosmetics,

and food science, where its properties as an emollient, emulsifier, and formulation excipient are

highly valued.[3]

Chemical Structure and Composition
"Glycerides, C14-26" is not a single chemical entity but rather a UVCB (Unknown or Variable

composition, Complex reaction products or Biological materials) substance. Its fundamental

structure consists of a glycerol backbone esterified with one, two, or three fatty acid molecules,

forming monoglycerides, diglycerides, and triglycerides, respectively. Synonyms for this

substance often include "(C14-C26) Trialkyl glyceride," indicating a prevalence of triglycerides

in some commercial products.

The defining characteristic of this glyceride mixture is the carbon chain length of its constituent

fatty acids, which ranges from myristic acid (C14) to cerotic acid (C26). The specific distribution
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of these fatty acids, as well as the ratio of mono-, di-, and triglycerides, can vary depending on

the natural source (vegetable or animal fats) and the manufacturing process. These variations

significantly influence the physical and chemical properties of the final product. The fatty acids

within this range are typically saturated, leading to a solid or semi-solid consistency at room

temperature.

A representative example of a monoglyceride that falls within this category is 2,3-

dihydroxypropyl heptadecanoate (a C17 monoglyceride).

Physicochemical Properties
The physical properties of "Glycerides, C14-26" are a composite of the properties of its

individual components. Due to the long carbon chains of the constituent fatty acids, these

glycerides are hydrophobic. The melting point and viscosity are highly dependent on the

specific fatty acid composition and the degree of esterification. While a precise melting point is

not available for the mixture, a representative C20 monoglyceride (2,3-dihydroxypropyl

heptadecanoate) has a calculated boiling point of 464.2°C at 760 mmHg, a density of 0.963

g/cm³, and a refractive index of 1.468.

Table 1: Physicochemical Properties of a Representative C20 Monoglyceride

Property Value Reference

Molecular Formula C20H40O4

Molecular Weight 344.53 g/mol

Boiling Point 464.2°C at 760 mmHg

Density 0.963 g/cm³

Refractive Index 1.468

Flash Point 149.3°C

Synthesis of Glycerides, C14-26
The industrial production of "Glycerides, C14-26" typically involves the esterification of glycerol

with a blend of C14 to C26 fatty acids. This reaction can be catalyzed by acids, bases, or
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enzymes (lipases). Another common method is the glycerolysis of fats and oils that are rich in

the desired long-chain fatty acids. The choice of catalyst and reaction conditions (temperature,

pressure, and stoichiometry of reactants) influences the final ratio of mono-, di-, and

triglycerides.
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Caption: General workflow for the synthesis of C14-26 glycerides.

Experimental Protocols for Characterization
A comprehensive analysis of "Glycerides, C14-26" requires a combination of analytical

techniques to determine its composition and purity.

Determination of Fatty Acid Composition by Gas
Chromatography (GC)
This method is used to identify and quantify the individual fatty acids present in the glyceride

mixture after their conversion to fatty acid methyl esters (FAMEs).

Protocol:

Saponification and Transesterification:

Weigh accurately about 100 mg of the glyceride sample into a reaction tube.
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Add 2 mL of 0.5 M sodium hydroxide in methanol.

Heat the mixture at 100°C for 5-10 minutes until the fat globules go into solution.

Add 2 mL of boron trifluoride-methanol solution and heat again for 2 minutes.

Add 2 mL of hexane and 1 mL of saturated sodium chloride solution, and shake vigorously.

Allow the layers to separate and collect the upper hexane layer containing the FAMEs.

Gas Chromatography (GC) Analysis:

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

Column: A polar capillary column (e.g., DB-FATWAX UI).

Carrier Gas: Helium or hydrogen.

Temperature Program:

Initial temperature: 100°C, hold for 1 minute.

Ramp to 240°C at a rate of 3°C/minute.

Hold at 240°C for 15 minutes.

Injector and Detector Temperature: 250°C.

Injection Volume: 1 µL.

Data Analysis:

Identify the FAMEs by comparing their retention times with those of known standards.

Quantify the relative amount of each fatty acid by peak area normalization.
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Caption: Workflow for fatty acid profile analysis by GC-FID.
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Analysis of Mono-, Di-, and Triglyceride Content by
High-Performance Liquid Chromatography (HPLC)
This method separates the glyceride mixture into its mono-, di-, and triglyceride fractions.

Protocol:

Sample Preparation:

Dissolve an accurately weighed amount of the sample in a suitable solvent, such as a

mixture of acetone and chloroform (1:1, v/v).

High-Performance Liquid Chromatography (HPLC) Analysis:

Instrument: HPLC system with a Refractive Index Detector (RID) or an Evaporative Light

Scattering Detector (ELSD).

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and acetone is commonly used.

Column Temperature: Maintained at a constant temperature, for example, 30°C.

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Data Analysis:

Identify the peaks corresponding to mono-, di-, and triglycerides by comparing their

retention times with those of standards.

Quantify the amount of each glyceride class by peak area.

Determination of Saponification Value
The saponification value is a measure of the average molecular weight of the fatty acids in the

glyceride mixture. A standard method for this determination is ASTM D5558.
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Protocol (based on ASTM D5558):

Accurately weigh about 4-5 grams of the sample into a 250 mL Erlenmeyer flask.

Add 50 mL of 0.5 N alcoholic potassium hydroxide solution.

Attach an air condenser and boil the mixture gently on a hot plate or water bath until the

saponification is complete (usually about 1 hour).

Allow the flask to cool slightly and wash the inner side of the condenser with a small amount

of distilled water.

Add a few drops of phenolphthalein indicator.

Titrate the excess potassium hydroxide with a standardized 0.5 N hydrochloric acid solution

until the pink color disappears.

Perform a blank titration with all reagents except the sample.

Calculate the saponification value using the following formula: Saponification Value (mg

KOH/g) = [(B - S) x N x 56.1] / W Where:

B = volume of HCl used for the blank (mL)

S = volume of HCl used for the sample (mL)

N = normality of the HCl solution

56.1 = molecular weight of KOH

W = weight of the sample (g)

Determination of Iodine Value
The iodine value indicates the degree of unsaturation (number of double bonds) in the fatty

acid chains. For "Glycerides, C14-26," which are primarily composed of saturated fatty acids,

the iodine value is expected to be low.

Protocol (Wijs Method):
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Accurately weigh a quantity of the sample into a flask.

Dissolve the sample in a suitable solvent like carbon tetrachloride or chloroform.

Add a precise volume of Wijs solution (iodine monochloride in glacial acetic acid).

Stopper the flask and allow it to stand in the dark for 30 minutes.

Add a potassium iodide solution and water.

Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch

indicator.

Perform a blank determination under the same conditions.

Calculate the iodine value.

Conclusion
"Glycerides, C14-26" is a complex mixture of long-chain fatty acid esters of glycerol. Its

structural characteristics, including the distribution of fatty acid chain lengths and the ratio of

mono-, di-, and triglycerides, are crucial determinants of its physical and functional properties. A

thorough characterization of this substance requires a suite of analytical techniques, including

gas chromatography for fatty acid profiling and high-performance liquid chromatography for the

separation of glyceride classes, alongside classic wet chemistry methods for determining

saponification and iodine values. The detailed protocols provided in this guide offer a robust

framework for the analysis of "Glycerides, C14-26," enabling researchers and developers to

better understand and utilize this versatile material in their applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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